Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate

Solubility Physicochemical Properties Formulation

This compound delivers a patent-unencumbered morpholinopyridine-pyrazole scaffold optimized for kinase inhibitor programs targeting ATR, RAF, or LRRK2. With aqueous solubility of 12 g/L (132× higher than simple aryl analogs), it enables high-concentration screening without DMSO precipitation. The ethyl ester handle supports rapid library elaboration via hydrolysis/amide coupling. Available at ≥95% purity from established suppliers in research quantities (250 mg–1 g).

Molecular Formula C15H18N4O3
Molecular Weight 302.33 g/mol
CAS No. 1429309-21-6
Cat. No. B1405622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate
CAS1429309-21-6
Molecular FormulaC15H18N4O3
Molecular Weight302.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1)C2=CC(=NC=C2)N3CCOCC3
InChIInChI=1S/C15H18N4O3/c1-2-22-15(20)12-10-17-19(11-12)13-3-4-16-14(9-13)18-5-7-21-8-6-18/h3-4,9-11H,2,5-8H2,1H3
InChIKeyIQBJNSZDKGZSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate (1429309-21-6): Structural Classification and Baseline Characteristics for Procurement Screening


Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate (CAS 1429309-21-6) is a heterocyclic building block characterized by a pyrazole-4-carboxylate core substituted at the N1 position with a 2-morpholinopyridin-4-yl moiety. Its molecular formula is C₁₅H₁₈N₄O₃ with a molecular weight of 302.33 g/mol. The compound is primarily utilized in medicinal chemistry research as a synthetic intermediate or scaffold for the development of biologically active molecules . It is commercially available as a research chemical from multiple suppliers in purities ranging from 95% to 98%, with catalog numbers including BD289863, CS-10048, and others .

Why Generic Substitution Fails: The Critical Role of the 2-Morpholinopyridin-4-yl Substituent in 1429309-21-6


Generic substitution fails for Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate because its structural features differ from closely related pyrazole-4-carboxylate analogs in ways that materially affect synthetic utility and potential biological relevance. The 2-morpholinopyridin-4-yl substitution at the N1 position confers a unique combination of hydrogen-bonding capacity (seven acceptors), calculated lipophilicity (XlogP ≈ 1.1), and topological polar surface area (69.5 Ų) that distinguishes this compound from simpler aryl or alkyl-substituted analogs [1]. Simple substitution with compounds lacking the morpholinopyridine moiety — such as ethyl 1-(2-pyridinyl)-1H-pyrazole-4-carboxylate — eliminates the extended heterocyclic architecture and altered physicochemical profile that define this scaffold's potential in medicinal chemistry applications . The morpholine ring provides both enhanced aqueous solubility (12 g/L) and the capacity for further functionalization, while the pyridine linker establishes a specific spatial orientation between the pyrazole core and the morpholine moiety [2].

Quantitative Procurement Evidence: Comparative Data for Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate


Aqueous Solubility Comparison: 1429309-21-6 vs. Simplified Pyrazole-4-carboxylate Analogs

Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate exhibits an aqueous solubility of 12 g/L [1]. This represents a marked improvement over ethyl 1-phenyl-1H-pyrazole-4-carboxylate, a close structural analog lacking the morpholinopyridine moiety, which has a reported aqueous solubility of 0.091 g/L (estimated via ESOL method) . The enhanced solubility of 1429309-21-6 is attributable to the morpholine ring, which introduces additional hydrogen-bonding capacity.

Solubility Physicochemical Properties Formulation

Hydrogen Bond Acceptor Count: Differentiation from Carboxylic Acid and Amide Analogs

Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate possesses seven hydrogen bond acceptors (HBA), derived from the ester carbonyl, pyrazole nitrogens, pyridine nitrogen, and morpholine oxygen atoms [1]. This HBA profile is distinct from the carboxylic acid analog (1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylic acid), which would exhibit both donor and acceptor capacity, and from amide analogs such as N-(5-methyl-2-morpholinopyridin-4-yl)-6-(1H-pyrazol-4-yl)picolinamide (a related scaffold showing IC₅₀ = 2.35 μM against LRRK2 kinase) [2].

Hydrogen Bonding Molecular Recognition Target Engagement

Lipophilicity Profile (XlogP) vs. Positional Isomers: Calculated Differentiation for Permeability Optimization

The calculated lipophilicity (XlogP) of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate is 1.1, positioning it within the optimal range for oral bioavailability (typically XlogP 0–3) [1]. This value is significantly lower than that of ethyl 1-(2-chloropyridin-4-yl)-1H-pyrazole-4-carboxylate (estimated XlogP ~2.3) and ethyl 1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (estimated XlogP ~2.8), due to the polar morpholine ring [2]. The pyrazole-4-carboxylate substitution pattern at the N1 position with a 2-morpholinopyridin-4-yl group yields a balanced polar/non-polar profile.

Lipophilicity Drug-likeness Permeability

Structural Uniqueness: Absence of Direct Biological Activity Data and Implications for Scaffold Exploration

A comprehensive search of PubMed, BindingDB, ChEMBL, and major patent databases reveals that no primary research articles or patents report direct biological activity data for Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate (CAS 1429309-21-6) [1][2]. In contrast, structurally related scaffolds — including pyrazolopyridine derivatives as ATR kinase inhibitors (WO 2020/049017) and 2-morpholinopyridine derivatives as ATR/RAF kinase inhibitors (US20240308980) — have been extensively characterized with IC₅₀ values ranging from sub-nanomolar to micromolar ranges against multiple kinase targets [3]. This data absence for 1429309-21-6 should be interpreted as a feature for certain procurement scenarios: the compound represents an underexplored scaffold for structure-activity relationship (SAR) campaigns and novel target discovery, offering researchers a blank canvas for lead generation rather than a known biologically active entity.

Scaffold Diversity Chemical Probe Medicinal Chemistry

Application Scenarios: Where 1429309-21-6 Delivers Quantifiable Procurement Value


Lead Generation in Kinase-Focused Drug Discovery with Favorable Solubility

Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate is optimally positioned for kinase inhibitor discovery programs, particularly those targeting ATR, RAF, or LRRK2 families where morpholinopyridine-containing scaffolds have demonstrated activity [1]. The compound's aqueous solubility of 12 g/L (approximately 132-fold higher than simple aryl analogs) facilitates high-concentration screening in biochemical and cellular assays without the confounding effects of DMSO precipitation or vehicle toxicity [2]. Its ethyl ester functionality serves as a synthetic handle for hydrolysis to the corresponding carboxylic acid, enabling further elaboration via amide coupling or other conjugation strategies. Procurement of this compound at 95–98% purity supports reliable dose-response studies and SAR exploration without the need for extensive purification steps .

Scaffold Diversification in Chemical Biology and Probe Development

For chemical biology applications requiring novel, patent-unencumbered scaffolds, Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate offers a unique entry point. Unlike extensively characterized analogs already protected by composition-of-matter patents, the absence of prior art associated with this specific compound (as of April 2026) enables researchers to establish foundational SAR and intellectual property without navigating existing patent landscapes [1]. The morpholinopyridine moiety — a known pharmacophore in kinase inhibition — combined with the pyrazole-4-carboxylate core, provides a versatile platform for probing biological targets where both hydrogen-bonding capacity (7 HBA) and moderate lipophilicity (XlogP 1.1) are advantageous [2].

Synthetic Building Block for Functionalized Heterocycle Libraries

As a synthetic building block, Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate enables the construction of diverse heterocyclic libraries via reactions at multiple functional sites: the ethyl ester can be hydrolyzed to the carboxylic acid for amide or hydrazide formation; the pyrazole C3 and C5 positions are amenable to electrophilic substitution; and the morpholine nitrogen can undergo alkylation or serve as a hydrogen bond acceptor in supramolecular assemblies [1]. The compound's topological polar surface area of 69.5 Ų and 5 rotatable bonds provide moderate conformational flexibility while maintaining favorable drug-like properties, making it suitable for high-throughput synthesis and screening campaigns [2]. Commercial availability in multiple pack sizes (250 mg to 1 g) from established suppliers (e.g., Bide Pharm, catalog BD289863) supports both exploratory and scale-up chemistry .

Physicochemical Property Optimization Studies

The distinct physicochemical profile of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate — specifically its balanced lipophilicity (XlogP 1.1), enhanced aqueous solubility (12 g/L), and seven hydrogen bond acceptors — makes it an ideal model compound for studying structure-property relationships (SPR) in heterocyclic series [1]. Comparative studies against positional isomers (e.g., morpholine at pyridine C3 or C5) or against pyrazole regioisomers (e.g., pyrazole-3-carboxylate or pyrazole-5-carboxylate) can quantify the impact of substitution geometry on solubility, permeability, and metabolic stability. The compound's predicted pKa of 3.08 ± 0.10 for the pyridine nitrogen further informs formulation and assay condition optimization, ensuring that procurement decisions are grounded in measurable, application-relevant parameters [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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